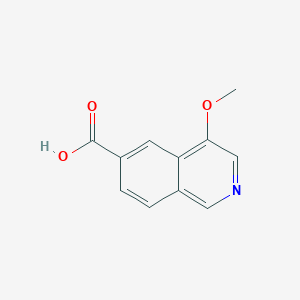

4-Methoxyisoquinoline-6-carboxylic acid

Description

4-Methoxyisoquinoline-6-carboxylic acid is a heterocyclic organic compound characterized by an isoquinoline core substituted with a methoxy group (-OCH₃) at position 4 and a carboxylic acid (-COOH) at position 6. Its molecular formula is C₁₁H₉NO₃, with a molecular weight of 203.19 g/mol. The isoquinoline scaffold, a benzannulated pyridine derivative, distinguishes it from quinoline analogs by the position of the nitrogen atom (located in the second ring rather than the first) .

Properties

IUPAC Name |

4-methoxyisoquinoline-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-10-6-12-5-8-3-2-7(11(13)14)4-9(8)10/h2-6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDNWRVFGPWLMMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=C(C=CC2=CN=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyisoquinoline-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of benzaldehyde derivatives, which undergo nitration, reduction, diazotization, hydrolysis, and methylation to form the desired isoquinoline structure .

Industrial Production Methods: Industrial production methods often utilize catalytic systems to enhance yield and efficiency. For instance, the use of metal catalysts or catalyst-free processes in water has been explored to minimize environmental impact and improve the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxyisoquinoline-6-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can yield dihydroisoquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, given the aromatic nature of the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions typically involve the use of acids or bases as catalysts, depending on the specific substitution reaction.

Major Products: The major products formed from these reactions include various isoquinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Antimicrobial Activity

Research has highlighted the antimicrobial properties of 4-Methoxyisoquinoline-6-carboxylic acid and its derivatives. A study conducted on novel derivatives demonstrated that compounds derived from isoquinoline structures exhibited potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis indicated that modifications in the carboxylic acid moiety could enhance antimicrobial efficacy.

Table 1: Antimicrobial Activity of Isoquinoline Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Methoxyisoquinoline-6-carboxylic acid | Staphylococcus aureus | 15 µg/mL |

| 4-Methoxyisoquinoline-6-carboxylic acid | Escherichia coli | 20 µg/mL |

| Derivative A | Pseudomonas aeruginosa | 10 µg/mL |

Anticancer Research

The compound has also been investigated for its anticancer properties. In vitro studies have shown that 4-Methoxyisoquinoline-6-carboxylic acid can induce apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.

Case Study: Anticancer Activity

A recent study evaluated the effects of 4-Methoxyisoquinoline-6-carboxylic acid on human breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.

Neurological Applications

Emerging research suggests that derivatives of 4-Methoxyisoquinoline-6-carboxylic acid may have applications in treating neurological disorders. The compound's ability to penetrate the blood-brain barrier makes it a candidate for further exploration in the context of central nervous system disorders.

Table 2: CNS Activity of Isoquinoline Derivatives

| Compound Name | Target Disorder | Observed Effect |

|---|---|---|

| 4-Methoxyisoquinoline-6-carboxylic acid | Alzheimer's Disease | Inhibition of amyloid-beta aggregation |

| Derivative B | Parkinson's Disease | Neuroprotective effects |

Structure-Activity Relationship Studies

The SAR studies on 4-Methoxyisoquinoline-6-carboxylic acid are crucial for understanding how structural modifications affect biological activity. Variations in substituents at different positions on the isoquinoline ring have been systematically explored to optimize activity against target pathogens and cancer cells.

Table 3: Structure-Activity Relationships

| Modification | Biological Activity | IC50 Value (µM) |

|---|---|---|

| Methyl group at position 5 | Increased antimicrobial | 25 |

| Hydroxyl group at position 3 | Enhanced anticancer | 30 |

| Fluoro substitution at position 7 | Improved CNS penetration | 15 |

Mechanism of Action

The mechanism of action of 4-Methoxyisoquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Positional Isomerism

6-Methoxyisoquinoline-4-carboxylic Acid

- Core Structure: Isoquinoline (nitrogen in the second ring).

- Substituents : Methoxy at position 6, carboxylic acid at position 4.

- Molecular Formula: C₁₁H₉NO₃ (identical to the target compound).

- Key Differences : The swapped positions of the methoxy and carboxylic acid groups alter the dipole moment and hydrogen-bonding capacity. This positional isomerism may affect solubility and interaction with biological targets .

7-Methoxyquinoline-4-carboxylic Acid

- Core Structure: Quinoline (nitrogen in the first ring).

- Substituents : Methoxy at position 7, carboxylic acid at position 4.

- Molecular Formula: C₁₁H₉NO₃.

- The methoxy position (7 vs. 4) further modulates steric and electronic properties .

2-(4-Isopropoxyphenyl)-6-methylquinoline-4-carboxylic Acid

- Core Structure: Quinoline.

- Substituents : Isopropoxyphenyl at position 2, methyl at position 6.

- Molecular Formula: C₂₁H₁₉NO₃.

- Key Differences : The bulky isopropoxyphenyl group enhances lipophilicity (higher logP), while the methyl group reduces steric hindrance compared to methoxy substituents. This compound’s larger size may limit membrane permeability .

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

- Core Structure : Pyrimidine (two nitrogen atoms in a six-membered ring).

- Substituents : Chloro at position 2, methyl at position 6.

- Molecular Formula : C₇H₅ClN₂O₂.

- The absence of a methoxy group reduces electron-donating capacity .

Physicochemical Properties (Inferred)

| Compound Name | Core Structure | Methoxy Position | Carboxylic Acid Position | logP (Estimated) | Water Solubility |

|---|---|---|---|---|---|

| 4-Methoxyisoquinoline-6-carboxylic acid | Isoquinoline | 4 | 6 | ~1.2 | Moderate (polar COOH) |

| 6-Methoxyisoquinoline-4-carboxylic acid | Isoquinoline | 6 | 4 | ~1.5 | Moderate |

| 7-Methoxyquinoline-4-carboxylic acid | Quinoline | 7 | 4 | ~1.0 | High |

| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | Pyrimidine | N/A | 4 | ~0.8 | Low (nonpolar Cl) |

- logP Trends : Methoxy groups increase lipophilicity marginally, while carboxylic acids enhance hydrophilicity. The isopropoxyphenyl derivative (logP ~3.0) is significantly more lipophilic than methoxy-substituted analogs .

- Solubility : Carboxylic acid-containing compounds exhibit pH-dependent solubility, favoring deprotonated forms in basic conditions.

Biological Activity

4-Methoxyisoquinoline-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and case studies.

Synthesis

The synthesis of 4-methoxyisoquinoline-6-carboxylic acid typically involves multi-step reactions that may include cyclization and functional group modifications. Various synthetic pathways have been documented, often focusing on optimizing yield and purity. For instance, one method highlights the use of specific catalysts to enhance the formation of the isoquinoline structure while minimizing by-products .

Biological Activity Overview

The biological activity of 4-methoxyisoquinoline-6-carboxylic acid has been evaluated across several studies, revealing its potential in various therapeutic areas:

- Anticancer Activity : Several derivatives of isoquinoline compounds have shown promising anticancer properties. For example, compounds with similar structures have demonstrated IC50 values in the nanomolar range against various cancer cell lines, indicating potent antiproliferative effects .

- Antimicrobial Properties : The compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both gram-positive and gram-negative bacteria, with varying degrees of inhibition depending on the concentration used .

- Neuroprotective Effects : Research indicates that isoquinoline derivatives may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Mechanistic studies suggest that these compounds can modulate pathways involved in oxidative stress and inflammation .

Case Study 1: Anticancer Evaluation

A study evaluated the antiproliferative effects of 4-methoxyisoquinoline-6-carboxylic acid on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated an IC50 value of approximately 20 µM for MCF-7 cells, suggesting a moderate level of efficacy compared to standard chemotherapeutics .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20 |

| A549 | 25 |

Case Study 2: Antimicrobial Activity

In a separate investigation, the antimicrobial efficacy was assessed against Staphylococcus aureus and Escherichia coli. The compound displayed minimum inhibitory concentrations (MIC) of 15 µg/mL against S. aureus and 30 µg/mL against E. coli, highlighting its potential as an antimicrobial agent .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

The mechanisms underlying the biological activity of 4-methoxyisoquinoline-6-carboxylic acid are multifaceted:

- Cytotoxicity : The compound induces cytotoxic effects primarily through the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells. This mechanism has been linked to its ability to disrupt mitochondrial function and activate stress response pathways .

- Antimicrobial Mechanism : Its antimicrobial action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival .

Q & A

Q. What are the established synthetic routes for 4-Methoxyisoquinoline-6-carboxylic acid, and how do reaction conditions influence yield?

The synthesis of quinoline derivatives often employs the Pfitzinger reaction, involving condensation of isatin derivatives with ketones in alkaline media. For 4-Methoxyisoquinoline-6-carboxylic acid, acylation of methylanthranilate intermediates using methoxy-substituted malonyl chloride under base-catalyzed conditions is a viable approach . Reaction optimization (e.g., temperature, solvent polarity, and catalyst selection) directly impacts yield and purity. For example, sodium acetate enhances cyclization efficiency, while continuous flow reactors improve scalability .

Q. What analytical techniques are critical for structural characterization of this compound?

Key methods include:

- NMR spectroscopy : To confirm substituent positions (e.g., methoxy at C6 and carboxylic acid at C4) .

- High-resolution mass spectrometry (HRMS) : For molecular formula validation (C₁₁H₉NO₄) .

- IR spectroscopy : To identify functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹ for the carboxylic acid) .

- X-ray crystallography : Optional for resolving crystallizable derivatives .

Q. What are the recommended safety protocols for handling 4-Methoxyisoquinoline-6-carboxylic acid in laboratory settings?

While specific toxicity data for this compound is limited, general quinoline-handling guidelines apply:

- Use PPE (gloves, lab coats, and safety goggles).

- Avoid inhalation of fine powders; work in a fume hood.

- Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can reaction pathways be optimized to address low yields in the final cyclization step?

Common bottlenecks include incomplete cyclization or side reactions. Strategies:

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .

- Catalyst screening : Triethylamine or DMAP may enhance intermediate stabilization.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Q. How do substituent modifications (e.g., hydroxyl vs. methoxy groups) affect biological activity?

Comparative SAR studies with analogs (e.g., 2-Hydroxy-6-methoxyquinoline-4-carboxylic acid) reveal that methoxy groups enhance membrane permeability, while hydroxyl groups improve hydrogen-bonding interactions with biological targets. For example, methoxy substitution at C6 in isoquinolines correlates with increased antimicrobial activity in in vitro assays .

Q. What methodologies resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., pH, solvent systems) or impurity profiles. Solutions include:

- HPLC purity validation : Ensure ≥95% purity to exclude confounding effects from byproducts .

- Dose-response standardization : Use EC₅₀/IC₅₀ values normalized to solvent controls.

- Meta-analysis : Cross-reference data from PubChem, DSSTox, and peer-reviewed studies to identify consensus trends .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations can map electron density at reactive sites (e.g., C4 carboxylic acid). For example, methoxy groups at C6 may deactivate the quinoline ring via electron-donating effects, reducing susceptibility to electrophilic attack .

Q. What are the challenges in scaling up synthesis for preclinical studies, and how are they mitigated?

Key issues include:

- Byproduct formation : Optimize stoichiometry and use scavengers (e.g., molecular sieves) .

- Purification : Flash chromatography or recrystallization in ethanol/water mixtures improves scalability .

- Cost : Substitute expensive reagents (e.g., methyl malonyl chloride) with cheaper alternatives without compromising yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.